Diethyl 2-methyl-2-(1-naphthalen-1-ylpropan-2-yl)propanedioate
Description
Diethyl 2-methyl-2-(1-naphthalen-1-ylpropan-2-yl)propanedioate is a substituted propanedioate ester featuring a naphthalene moiety. Its molecular formula is C₂₁H₂₆O₄, with a molecular weight of 342.43 g/mol . The compound is characterized by a central propanedioate core (malonate ester) modified with a methyl group and a 1-naphthalen-1-ylpropan-2-yl substituent. The naphthalene ring system introduces significant steric bulk and aromaticity, influencing its physical properties (e.g., solubility, melting point) and reactivity. This compound is referenced under multiple identifiers, including NSC400563 and AC1L7ZFH, suggesting its exploration in pharmaceutical or materials research contexts .
Properties
CAS No. |
7505-64-8 |
|---|---|
Molecular Formula |
C21H26O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
diethyl 2-methyl-2-(1-naphthalen-1-ylpropan-2-yl)propanedioate |
InChI |
InChI=1S/C21H26O4/c1-5-24-19(22)21(4,20(23)25-6-2)15(3)14-17-12-9-11-16-10-7-8-13-18(16)17/h7-13,15H,5-6,14H2,1-4H3 |
InChI Key |
HNWSKEKQPZGPDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(C)CC1=CC=CC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the broader class of dialkyl propanedioate derivatives , which are widely used as intermediates in organic synthesis, particularly in Michael additions and cyclization reactions. Key structural analogues include:
Diethyl 2-methylpropanedioate (dimethyl malonate derivatives) :
- Lacks the naphthalene substituent, resulting in reduced steric hindrance and lower molecular weight (C₈H₁₄O₄ , MW 174.19 g/mol).
- Higher volatility and solubility in polar solvents compared to the naphthalene-containing analogue .
For example, diethyl 2-phenylpropanedioate (C₁₄H₁₈O₄, MW 250.29 g/mol) exhibits lower thermal stability due to diminished van der Waals interactions .
Naphthalene-containing esters (e.g., naphthalen-1-ol derivatives) :
- Compounds like (prop-2-yn-1-yloxy)naphthalene (synthesized via propargylation of naphthol) share the naphthalene moiety but lack the malonate core. These derivatives are often employed in click chemistry or as fluorescent probes .
Physicochemical Properties
| Property | Diethyl 2-methyl-2-(1-naphthalen-1-ylpropan-2-yl)propanedioate | Diethyl 2-methylpropanedioate | Diethyl 2-phenylpropanedioate |
|---|---|---|---|
| Molecular Weight (g/mol) | 342.43 | 174.19 | 250.29 |
| Aromatic System | Naphthalene (10 π-electrons) | None | Phenyl (6 π-electrons) |
| Solubility in Ethyl Acetate | Moderate | High | High |
| Predicted LogP | ~4.5 (high lipophilicity) | ~1.2 | ~2.8 |
Key Observations :
- The naphthalene substituent significantly increases lipophilicity (LogP ~4.5), enhancing membrane permeability but reducing aqueous solubility .
- The steric bulk of the naphthalene group may hinder nucleophilic attack at the malonate carbonyl, slowing ester hydrolysis compared to simpler analogues .
Toxicological Considerations
Naphthalene derivatives are associated with hepatic and renal toxicity in mammals, as highlighted in ’s toxicological profile for methylnaphthalenes .
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